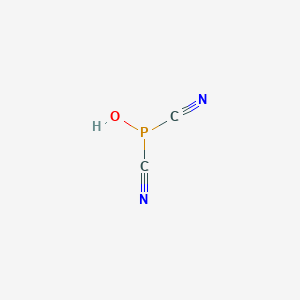

Phosphorodicyanidous acid

Beschreibung

Phosphorodicyanidous acid (hypothetical formula: HPO(CN)₂) is a phosphorus-containing acid characterized by two cyanide (-CN) groups attached to a central phosphorus atom. Such compounds are pivotal in industrial catalysis, material science, and coordination chemistry due to their versatile bonding capabilities .

However, its reactivity and stability are likely distinct from other phosphorus acids due to the electron-withdrawing nature of -CN groups .

Eigenschaften

CAS-Nummer |

25757-87-3 |

|---|---|

Molekularformel |

C2HN2OP |

Molekulargewicht |

100.02 g/mol |

IUPAC-Name |

dicyanophosphinous acid |

InChI |

InChI=1S/C2HN2OP/c3-1-6(5)2-4/h5H |

InChI-Schlüssel |

IGGWOBMARGHTHN-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)P(C#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphorodicyanidous acid can be synthesized through several methods, including direct synthesis from phosphorus trichloride and hydrogen cyanide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the efficient production of phosphorodicyanidous acid.

Industrial Production Methods

In an industrial setting, the production of phosphorodicyanidous acid may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorodicyanidous acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

Reduction: Reduction reactions can convert phosphorodicyanidous acid to lower oxidation state phosphorus compounds.

Substitution: The cyanide groups in phosphorodicyanidous acid can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of phosphorodicyanidous acid include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of phosphorodicyanidous acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of cyanide-containing compounds.

Wissenschaftliche Forschungsanwendungen

Phosphorodicyanidous acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and the development of new biomaterials.

Medicine: Research is ongoing to explore the potential therapeutic applications of phosphorodicyanidous acid and its derivatives in treating various diseases.

Industry: Phosphorodicyanidous acid is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of phosphorodicyanidous acid involves its interaction with molecular targets through its phosphorus and cyanide groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.

Vergleich Mit ähnlichen Verbindungen

Phosphoric Acid (H₃PO₄)

| Property | Phosphorodicyanidous Acid | Phosphoric Acid |

|---|---|---|

| Formula | HPO(CN)₂ | H₃PO₄ |

| Oxidation State | +3 | +5 |

| Functional Groups | -CN, -OH | -OH (three) |

| Applications | Ligand synthesis, catalysis | Fertilizers, food additives |

| Stability | Likely air-sensitive | Highly stable |

Phosphoric acid’s high stability and triprotic nature make it suitable for industrial uses, whereas phosphorodicyanidous acid’s cyanide groups may limit its utility in aqueous environments due to hydrolysis risks .

Phosphonic Acid (H₃PO₃)

| Property | Phosphorodicyanidous Acid | Phosphonic Acid |

|---|---|---|

| Formula | HPO(CN)₂ | H₃PO₃ |

| Oxidation State | +3 | +3 |

| Functional Groups | -CN, -OH | -OH (two), -H |

| Applications | Metal coordination | Water treatment, corrosion inhibition |

Both compounds share a +3 oxidation state, but phosphonic acid’s dual -OH groups enhance its chelating ability, unlike the -CN groups in phosphorodicyanidous acid, which may favor redox reactivity .

Cyanide-Containing Analogues (e.g., Cyanophosphates)

The absence of -OH in cyanophosphates reduces their Bronsted acidity but increases their utility in non-aqueous catalysis .

Key Research Findings and Challenges

Structural Similarity vs. Functional Divergence

For instance, phosphorodicyanidous acid’s -CN groups may confer toxicity or instability under humid conditions, unlike phosphoric acid’s benign nature .

Analytical Challenges

The lack of peer-reviewed data on phosphorodicyanidous acid complicates direct comparisons. As emphasized in and , evaluating alternatives to hazardous compounds (e.g., PFOS) requires rigorous structural and toxicological profiling—a framework applicable here .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.